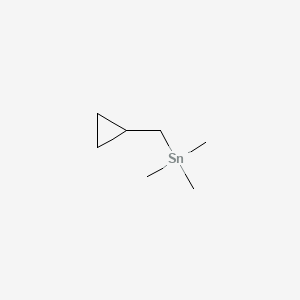
Stannane, (cyclopropylmethyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (cyclopropylmethyl)trimethyl- is an organotin compound with the molecular formula C₇H₁₆Sn It belongs to the class of organometallic compounds where tin is bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, (cyclopropylmethyl)trimethyl- typically involves the stannylation of cyclopropylmethyl halides with trimethyltin reagents. One common method is the reaction of cyclopropylmethyl bromide with trimethyltin chloride in the presence of a suitable base, such as sodium hydride, under an inert atmosphere . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired stannane compound.
Industrial Production Methods
Industrial production of organotin compounds, including stannane, (cyclopropylmethyl)trimethyl-, often involves large-scale stannylation reactions using similar methodologies as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, (cyclopropylmethyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethyl or trimethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, hydrides, and substituted stannanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Stannane, (cyclopropylmethyl)trimethyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of stannane, (cyclopropylmethyl)trimethyl- involves its interaction with molecular targets through the tin-carbon bonds. The compound can participate in radical reactions, where the tin atom stabilizes radical intermediates, facilitating various chemical transformations. The pathways involved often include the formation of stannyl radicals and their subsequent reactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar reactivity but different substituents.
Cyclopropylmethyl bromide: A precursor in the synthesis of stannane, (cyclopropylmethyl)trimethyl-.
Tributyltin hydride: A commonly used organotin hydride in organic synthesis.
Uniqueness
Stannane, (cyclopropylmethyl)trimethyl- is unique due to its specific combination of cyclopropylmethyl and trimethyl groups, which confer distinct reactivity and properties compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
51675-53-7 |
|---|---|
Molekularformel |
C7H16Sn |
Molekulargewicht |
218.91 g/mol |
IUPAC-Name |
cyclopropylmethyl(trimethyl)stannane |
InChI |
InChI=1S/C4H7.3CH3.Sn/c1-4-2-3-4;;;;/h4H,1-3H2;3*1H3; |
InChI-Schlüssel |
CAZNBDANRQXPJU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)CC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


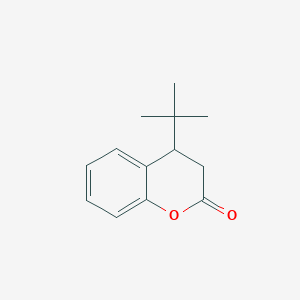

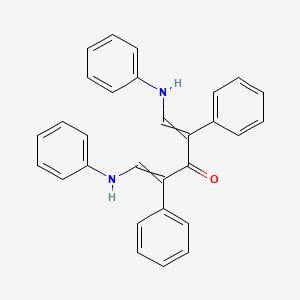
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)


![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)
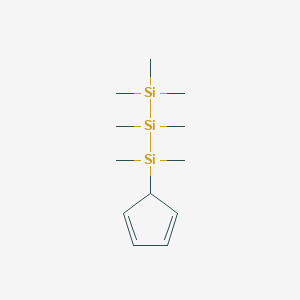
![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
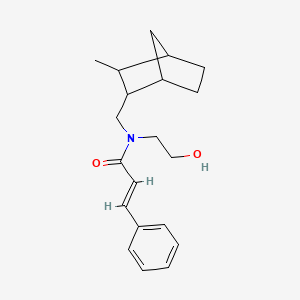
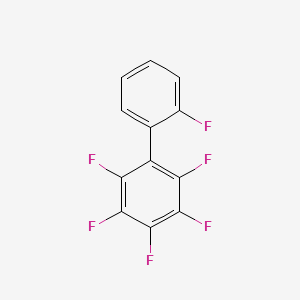
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)

